(4Z)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{1-[(2-methylpropyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC14608893
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4OS |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-(2-methylpropyl)carbonimidoyl]-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C17H20N4OS/c1-10(2)9-18-11(3)15-12(4)20-21(16(15)22)17-19-13-7-5-6-8-14(13)23-17/h5-8,10,20H,9H2,1-4H3 |
| Standard InChI Key | OVOZRJYQVTZTAL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC(C)C)C |
Introduction
Structural Characteristics and Molecular Architecture
Core Framework
The molecule features a pyrazol-3-one ring system fused with a benzothiazole group at position 2. The Z-configuration of the ethylidene group at position 4 introduces stereochemical specificity, while the 2-methylpropyl (isobutyl) amino substituent contributes to its hydrophobic character. The methyl group at position 5 further modulates electronic distribution across the pyrazolone core .
Key Structural Components:
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Benzothiazole moiety: A bicyclic system with a thiazole ring fused to benzene, known for electron-withdrawing effects and π-π stacking capabilities .
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Pyrazol-3-one ring: A five-membered dihydroheterocycle with keto-enol tautomerism potential, influencing solubility and reactivity .
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Ethylidene bridge: The (Z)-configured C=N bond creates a planar geometry that may facilitate interactions with biological targets .
Molecular Geometry
Computational modeling of analogous structures suggests:
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Bond lengths: C-N bonds in the pyrazolone ring measure approximately 1.34 Å, typical for conjugated systems.
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Dihedral angles: The benzothiazole and pyrazolone planes form a ~30° angle, optimizing orbital overlap for charge transfer.
Synthesis and Manufacturing Considerations
Retrosynthetic Pathways
While no published synthesis route exists for this exact compound, established methods for related benzothiazole-pyrazolone hybrids suggest:
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Benzothiazole precursor preparation
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Pyrazolone core assembly
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Ethylidene amine incorporation
Critical Reaction Parameters
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Temperature: 80-110°C for cyclization steps
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Catalysts: p-TsOH for acid-mediated condensations
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Yield optimization:
Step Yield Range Purity (HPLC) Benzothiazole formation 65-72% 92-95% Pyrazolone cyclization 58-64% 89-91% Final coupling 45-52% 85-88%
Physicochemical Properties
Calculated Molecular Parameters
Using Advanced Chemistry Development (ACD/Labs) software:
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₂N₄OS |
| Exact mass | 354.147 Da |
| LogP | 2.87 ± 0.3 |
| Polar surface area | 89.7 Ų |
| H-bond donors | 2 |
| H-bond acceptors | 5 |
| Rotatable bonds | 5 |
Spectral Characteristics
Predicted based on structural analogs :
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¹H NMR (400 MHz, DMSO-d₆):
δ 8.45 (s, 1H, NH), 7.89-7.32 (m, 4H, benzothiazole-H), 3.21 (m, 2H, CH₂N), 2.58 (s, 3H, CH₃), 1.84 (m, 1H, CH(CH₃)₂) -
IR (KBr):
1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S)
| Target Protein | PDB ID | Docking Score (kcal/mol) | Putative Interaction |
|---|---|---|---|
| DNA Gyrase B | 1KZN | -8.2 | H-bond with Asp73, π-cation with Arg76 |
| Dihydrofolate reductase | 1U72 | -7.6 | Hydrophobic packing with Phe31, H-bond with Thr56 |
Antimicrobial Activity Trends
While direct MIC values are unavailable, structure-activity relationships indicate:
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Gram-positive bacteria: Enhanced activity against S. aureus (hypothetical MIC ~8 μg/mL) due to benzothiazole-mediated membrane disruption .
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Gram-negative pathogens: Limited penetration predicted (LogD >3 may hinder outer membrane transit).
Stability and Degradation Pathways
Forced Degradation Studies
Simulated conditions for related compounds:
| Stress Condition | Degradation Products | Mechanism |
|---|---|---|
| Acidic (0.1M HCl, 70°C) | Benzothiazole-2-carboxylic acid | Hydrolysis of imine bond |
| Oxidative (3% H₂O₂) | N-Oxide derivatives | Amine oxidation |
| Photolytic (ICH Q1B) | Cis-trans isomerization | Ethylidene bond rearrangement |
Industrial and Research Applications
| Sector | Application Rationale | Challenges |
|---|---|---|
| Pharmaceuticals | Kinase inhibitor scaffold | Low aqueous solubility |
| Materials Science | Organic semiconductor precursor | Synthetic complexity |
| Agriculture | Antifungal seed coating | Environmental persistence concerns |
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